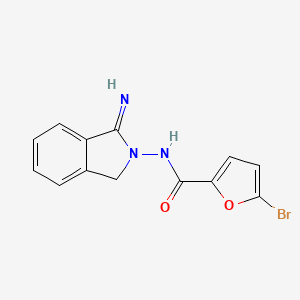
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, an imino group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide typically involves the bromination of a precursor compound followed by the introduction of the imino group and the furan ring. One common method involves the reaction of 2-furan carboxylic acid with bromine to introduce the bromine atom. This is followed by the reaction with an appropriate amine to form the imino group and the isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the imino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1,3-dihydro-2H-inden-2-one: Similar structure but lacks the furan ring and imino group.
(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one: Contains a thiazolidine ring instead of the furan ring.
2,6-piperidinedione, 3-(5-bromo-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-, (3R)-: Similar structure but with a piperidinedione ring.
Uniqueness
5-bromo-N-(1-imino-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide is unique due to the presence of both the furan ring and the imino group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919724-44-0 |
|---|---|
Molekularformel |
C13H10BrN3O2 |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
5-bromo-N-(3-imino-1H-isoindol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-6-5-10(19-11)13(18)16-17-7-8-3-1-2-4-9(8)12(17)15/h1-6,15H,7H2,(H,16,18) |
InChI-Schlüssel |
MMXMHSANKQWTNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=N)N1NC(=O)C3=CC=C(O3)Br |
Löslichkeit |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


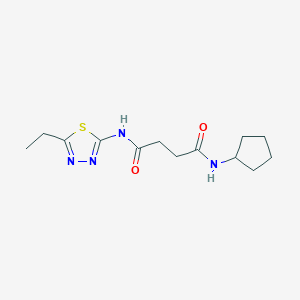
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
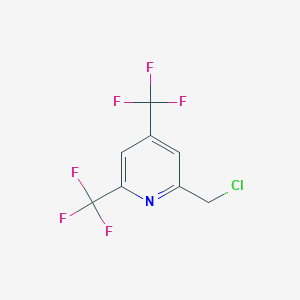
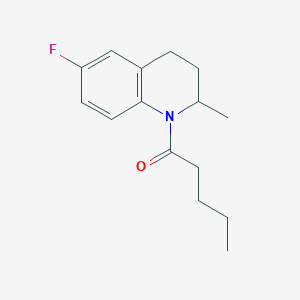
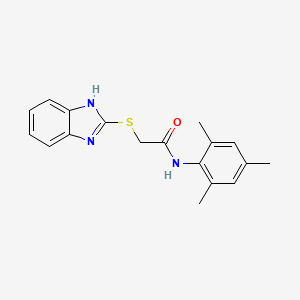
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
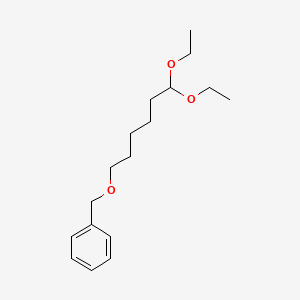
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
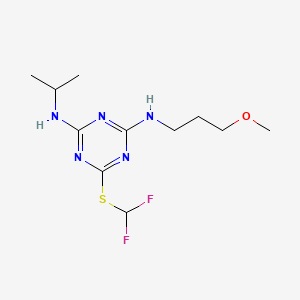
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)



